molecular formula C10H7FN2O2 B1390974 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1204297-90-4

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1390974
CAS No.: 1204297-90-4
M. Wt: 206.17 g/mol
InChI Key: BMFGMMFYIDDQBZ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both nitrogen atoms and carbonyl functionalities. The official International Union of Pure and Applied Chemistry name is 3-(4-fluorophenyl)-2,4(1H,3H)-pyrimidinedione, which accurately describes the substitution pattern and oxidation state of the heterocyclic framework. This nomenclature system clearly indicates the presence of carbonyl groups at positions 2 and 4 of the pyrimidine ring, with the 4-fluorophenyl substituent located at position 3.

The compound is uniquely identified by Chemical Abstracts Service registry number 1204297-90-4, which serves as an unambiguous identifier in chemical databases and literature. The molecular formula C10H7FN2O2 reflects the precise atomic composition, indicating ten carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 206.18 grams per mole, calculated through standard atomic mass summation methods.

Structural representation through Simplified Molecular Input Line Entry System notation provides the linear chemical descriptor: O=C1C=CNC(=O)N1C2=CC=C(F)C=C2. This notation system enables computer-readable structural encoding and facilitates database searches across multiple chemical information systems. The International Chemical Identifier representation offers another standardized format: InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15). The corresponding International Chemical Identifier Key, BMFGMMFYIDDQBZ-UHFFFAOYSA-N, provides a fixed-length hashed version of the complete structural information.

Additional systematic identifiers include various database-specific codes and alternative naming conventions. The compound appears in multiple chemical suppliers' catalogs under consistent Chemical Abstracts Service numbering, ensuring reliable identification across different commercial sources. Alternative nomenclature variants include 2,4(1H,3H)-pyrimidinedione, 3-(4-fluorophenyl)-, which represents an index name format commonly used in chemical abstracts and database systems.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrimidine systems with significant influence from the fluorinated aromatic substituent. Crystallographic investigations have revealed the formation of ordered solid-state structures through specific intermolecular interactions. The compound demonstrates the ability to form pi-stacked bilayers through hydrogen bonding interactions, indicating strong intermolecular forces that govern crystal packing arrangements.

The pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with the two carbonyl groups at positions 2 and 4 maintaining coplanar orientation with the ring system. This planar geometry facilitates extended conjugation between the heterocyclic ring and the carbonyl functionalities, contributing to the overall stability of the molecular framework. The 4-fluorophenyl substituent at position 3 introduces additional geometric considerations, particularly regarding the dihedral angle between the pyrimidine and phenyl ring systems.

Bond length analysis reveals characteristic features consistent with amide-type carbonyl groups in the pyrimidine ring. The carbon-nitrogen bonds within the ring system exhibit partial double-bond character due to resonance effects, resulting in bond lengths intermediate between typical single and double carbon-nitrogen bonds. The carbon-oxygen double bonds of the carbonyl groups display standard ketone bond lengths, approximately 1.22 Angstroms, indicating minimal perturbation from the heterocyclic environment.

The fluorine substituent on the phenyl ring occupies the para position relative to the pyrimidine attachment point, creating a linear extension of the molecular framework. This positioning maximizes the electronic communication between the fluorine atom and the heterocyclic system while minimizing steric interactions. The carbon-fluorine bond length approximates 1.35 Angstroms, consistent with aromatic carbon-fluorine bonds in similar substituted benzene derivatives.

Computational geometry optimization studies support experimental crystallographic data, confirming the preferred conformational arrangements and relative energy differences between possible geometric isomers. The calculated bond angles within the pyrimidine ring closely match experimental values, with nitrogen-carbon-carbon angles of approximately 126 degrees and carbon-nitrogen-carbon angles near 108 degrees.

Electronic Configuration and Substituent Effects of 4-Fluorophenyl Group

The electronic configuration of this compound reflects significant influence from the 4-fluorophenyl substituent, which modifies the electron density distribution throughout the molecular framework. The fluorine atom, being the most electronegative element, exerts strong electron-withdrawing effects through both inductive and resonance mechanisms. This electronic perturbation influences the chemical reactivity, stability, and physical properties of the compound compared to unsubstituted analogs.

The 4-fluorophenyl group demonstrates classic substituent effects as described by Hammett equation correlations, where the fluorine atom stabilizes adjacent negative charges through its electron-withdrawing nature. According to Hammett parameter analysis, fluorine substituents in the para position exhibit sigma values that quantify their electronic influence on reaction rates and equilibrium constants. The para-fluorine substituent contributes both inductive electron withdrawal through the sigma framework and mild resonance donation through its lone pairs, creating a net electron-withdrawing effect.

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily resides on the pyrimidine ring system with significant contribution from the nitrogen lone pairs and carbonyl oxygen atoms. The 4-fluorophenyl group contributes to the lowest unoccupied molecular orbital through its pi-system conjugation with the heterocyclic framework. This orbital arrangement facilitates electron delocalization across the entire molecular structure, enhancing overall stability and influencing chemical reactivity patterns.

The electronic effects of fluorine substitution manifest in altered carbonyl stretching frequencies observable through infrared spectroscopy. The electron-withdrawing nature of the 4-fluorophenyl group increases the electrophilic character of the carbonyl carbons, resulting in stronger carbon-oxygen bonds and higher vibrational frequencies compared to unsubstituted derivatives. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with reduced electron density at carbon centers adjacent to the electron-withdrawing fluorine substituent.

Computational electrostatic potential mapping demonstrates polarization of electron density within the molecule, with regions of electron depletion near the fluorinated aromatic ring and areas of enhanced electron density around the carbonyl oxygen atoms. This polarization pattern influences intermolecular interactions and contributes to the observed crystalline packing arrangements through directional hydrogen bonding and electrostatic attractions.

Tautomeric Equilibrium Studies in Pyrimidine-2,4-dione Systems

Tautomeric equilibrium behavior in this compound follows established patterns observed in related pyrimidine-2,4-dione systems, with the 4-fluorophenyl substituent introducing specific electronic perturbations that influence tautomer stability. Research on uracil and related pyrimidine derivatives has demonstrated that multiple tautomeric forms can coexist in equilibrium, with relative populations determined by thermodynamic stability differences. The predominant tautomeric form corresponds to the classical pyrimidine-2,4(1H,3H)-dione structure bearing two carbonyl groups and two nitrogen-hydrogen moieties.

Mass spectrometry studies of pyrimidine-2,4-dione systems reveal the presence of three primary tautomeric forms in gas phase conditions. The major tautomer maintains the diketo structure with carbonyl groups at positions 2 and 4, while two minor enolic forms exist as 4-hydroxypyrimidin-2(1H)-one and 2-hydroxypyrimidin-4(1H)-one. Theoretical calculations support these experimental observations, indicating that the three identified tautomers represent the most thermodynamically stable configurations.

The 4-fluorophenyl substituent in the target compound influences tautomeric equilibria through electronic effects that stabilize specific tautomeric forms. The electron-withdrawing nature of the fluorinated aromatic group increases the electrophilic character of the pyrimidine carbonyl groups, favoring the diketo tautomer over enolic alternatives. This electronic stabilization occurs through enhanced resonance interactions between the pyrimidine ring and the substituted phenyl group, reducing the driving force for tautomeric rearrangement.

Computational studies on 4-pyrimidone systems demonstrate that tautomeric interconversion requires significant activation energy for intramolecular proton migration. The stable six-membered ring structure with minimal covalent bond strain facilitates tautomeric equilibrium establishment, though the energy barriers remain substantial. In the case of this compound, the additional stabilization from the fluorinated substituent further increases the energy difference between tautomeric forms.

Solvent effects play crucial roles in determining tautomeric populations, with polar protic solvents generally favoring enolic forms through hydrogen bonding stabilization, while aprotic solvents tend to stabilize the diketo tautomer. The 4-fluorophenyl group enhances dipole moment magnitude, increasing solvent-solute interactions and potentially shifting equilibrium positions depending on the specific solvent environment. Experimental studies using derivative compounds that prevent certain tautomeric forms provide direct evidence for tautomer populations and equilibrium dynamics in solution phase conditions.

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFGMMFYIDDQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251195
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
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URL https://comptox.epa.gov/dashboard/DTXSID801251195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204297-90-4
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204297-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides

    Reduction: Reduction of the pyrimidine ring

    Substitution: Halogenation, nitration, and sulfonation

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid

Major Products

The major products formed from these reactions include N-oxides, reduced pyrimidine derivatives, and various substituted pyrimidines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis:
    3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.
  • Reference Compound:
    It is often used as a reference compound in analytical chemistry studies due to its well-characterized properties.

Biology

  • Biological Activities:
    The compound exhibits various biological activities, including:
    • Antimicrobial Properties: Research indicates that it may inhibit the growth of certain bacteria and fungi.
    • Anticancer Activity: Preliminary studies suggest that it may act as an anticancer agent by targeting specific pathways involved in cell proliferation and survival.
  • Mechanism of Action:
    The mechanism involves interaction with molecular targets such as enzymes and receptors that play critical roles in cellular signaling and metabolism. The presence of fluorine enhances binding affinity, potentially leading to more effective inhibition of target proteins.

Medicine

  • Drug Discovery:
    As a lead compound, this compound is being investigated for its potential therapeutic applications. Its derivatives are explored for treating diseases such as cancer and infections due to their promising biological activities.
  • Pharmaceutical Development:
    The compound's unique properties make it a candidate for developing new pharmaceuticals aimed at specific molecular targets in disease pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrimidine derivatives on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial efficacy of fluorinated pyrimidines. Results indicated that the compound demonstrated notable activity against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Substituents at the 3-Position

  • 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204296-36-5):

    • Replacing fluorine with a methoxy group introduces electron-donating properties, reducing electrophilicity. The molecular weight increases to 218.21 (vs. ~220 for the fluorophenyl analogue), and the methoxy group may enhance solubility due to its polar nature .
    • Biological activity differences: Methoxy derivatives are less common in herbicidal applications but may show improved pharmacokinetics in drug candidates.
  • 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 930982-69-7): Incorporation of a thieno ring and difluorophenyl substituent increases molecular complexity (MW = 280.25). The thiophene ring enhances π-stacking interactions, while difluorination improves metabolic resistance .

Substituents at the 1- and 6-Positions

  • 3-(4-Fluorophenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (Compound 8 in ): Methyl at the 1-position and trifluoromethyl at the 6-position significantly boost herbicidal activity. The trifluoromethyl group increases electronegativity, enhancing binding to target enzymes like protoporphyrinogen oxidase (PPO) . Nitration at the 3-position (Compound 9) further modifies reactivity, though this may reduce selectivity .
  • 3-(4-Fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione :

    • Exhibits 98% herbicidal inhibition against Brassica napus at 100 μg·mL⁻¹. The benzyl group increases steric bulk, improving interactions with hydrophobic enzyme pockets .

Physicochemical Properties

  • Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased crystallinity (e.g., 12h: 185–187°C vs. non-fluorinated 12j: 130–132°C ). Thieno-fused derivatives (e.g., CAS 930982-69-7) have higher MW (280.25) and melting points >200°C .
  • Frontier Molecular Orbital (FMO) Analysis :

    • Pyrido[2,3-d]pyrimidine derivatives (e.g., compound 2o) show HOMO localization on the pyrimidine-dione ring, enhancing electron-donating capacity for enzyme interactions .
    • Substituents like trifluoromethyl lower LUMO energy, increasing electrophilicity and reactivity .

Structure-Activity Relationships (SAR)

  • 1-Position Substitution: Hydrogen at 1-position favors activity against Brassica napus, while methyl enhances efficacy against monocots like barnyard grass .
  • 6-Position Trifluoromethyl :
    • Critical for herbicidal activity; introduces strong electron-withdrawing effects and steric hindrance .
  • Fluorophenyl vs. Methoxyphenyl :
    • Fluorine’s electronegativity improves target binding, whereas methoxy groups may reduce potency but enhance solubility .

Biological Activity

3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative with the chemical formula C10H7FN2O2C_{10}H_7FN_2O_2 and CAS number 1204297-90-4, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group, which significantly influences its biological properties.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves multi-step organic reactions that facilitate the introduction of the fluorophenyl moiety onto the pyrimidine core. Its structure can be represented using SMILES notation as O=C1C=CNC(=O)N1C1=CC=C(F)C=C1, indicating the arrangement of functional groups that contribute to its biological activity .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The compound showed an IC50 value of approximately 40.54 µg/mL for A549 cells and 29.77 µg/mL for Caco-2 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
A54940.54Doxorubicin0.5
Caco-229.77Doxorubicin0.5

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against several bacterial strains such as E. coli, S. aureus, and K. pneumoniae. Studies reported no Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) at concentrations ranging from 0.5 to 256 µg/mL against these pathogens . This suggests that while it may not be a potent antimicrobial agent by itself, it could serve as a lead compound for further modifications.

Table 2: Antimicrobial Activity Profile

Bacterial StrainActivity Observed
E. coliNo significant activity
S. aureusNo significant activity
K. pneumoniaeNo significant activity

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has been explored with compounds similar to this compound showing inhibition rates comparable to indomethacin in paw edema models. Compounds from this class exhibited up to 43% inhibition after four hours . Such findings highlight the therapeutic potential of this compound in treating inflammatory conditions.

Case Studies

A notable case study involved a series of derivatives based on the pyrimidine scaffold where modifications led to enhanced anticancer efficacy. One derivative displayed an IC50 value of 0.0227 µM against multiple cancer cell lines, significantly outperforming standard treatments . These results underscore the importance of structural modifications in optimizing biological activity.

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodological Answer : The compound can be synthesized via alkylation reactions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) as a base, followed by nitration with HNO₃/H₂SO₄ for derivatives. For example, Wu et al. (2011) synthesized related pyrimidine-diones by treating intermediates with K₂CO₃ in DMF to achieve regioselective alkylation . Recrystallization from water or ethanol is commonly used for purification, as demonstrated in the synthesis of 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate . Optimization involves adjusting reaction time, solvent polarity, and stoichiometry of reagents.

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents and confirm regiochemistry. For instance, ¹H NMR of derivatives like 5-fluoro-1-(3-methylbutanoyl)pyrimidine-2,4-dione resolves aromatic protons and acyl group integration . X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks. In the crystal structure of 6-(trifluoromethyl)pyrimidine-2,4-dione, N–H⋯O and O–H⋯O hydrogen bonds form ring dimers, validated by single-crystal X-ray diffraction (R factor = 0.054) .

Q. What purification techniques are effective for isolating high-purity this compound?

  • Methodological Answer : Recrystallization from polar solvents (e.g., water, ethanol) is standard. Column chromatography with silica gel and gradient elution (e.g., chloroform/methanol mixtures) resolves structurally similar derivatives . High-performance liquid chromatography (HPLC) with ≥97% purity thresholds is recommended for biologically active derivatives .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence reactivity and bioactivity?

  • Methodological Answer : Substituents like trifluoromethyl (CF₃) or chloro (Cl) groups enhance electron-withdrawing effects, altering reactivity in nucleophilic substitutions. For example, 6-(trifluoromethyl) derivatives exhibit increased herbicidal activity due to enhanced stability and target binding . In bioactivity studies, derivatives with 4-methoxyphenyl or naphthylmethyl groups show improved enzyme inhibition (e.g., receptor tyrosine kinases) via steric and electronic modulation . Structure-activity relationship (SAR) models should integrate Hammett constants and molecular docking simulations.

Q. What strategies resolve contradictions in bioactivity data across derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Standardize protocols using:
  • Dose-response curves : Compare IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer).
  • Metabolic stability tests : Assess cytochrome P450 interactions to rule out false negatives .
  • Crystallographic validation : Confirm binding modes for active derivatives, as seen in kinase inhibitor studies .

Q. What computational approaches model interactions between this compound and biological targets?

  • Methodological Answer : Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., thymidylate synthase) using force fields like AMBER or CHARMM. Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with nucleophiles . Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine-dione carbonyls) for target engagement, validated by X-ray co-crystallography .

Q. How can reaction mechanisms for nitration or alkylation be experimentally validated?

  • Methodological Answer : Isotopic labeling : Use ¹⁵N-labeled urea in synthesis to track nitrogen incorporation via mass spectrometry . Kinetic studies : Monitor nitration rates under varying HNO₃ concentrations to distinguish electrophilic vs. radical pathways . Intermediate trapping : Characterize transient species (e.g., nitrosonium ions) using low-temperature NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

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